molecular formula C13H13NOS B184645 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide CAS No. 60263-93-6

2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide

Cat. No. B184645
CAS RN: 60263-93-6
M. Wt: 231.32 g/mol
InChI Key: QSVIPYGDCKFOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide, also known as PESP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PESP belongs to the class of organic compounds known as pyridines, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects
2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In cell culture studies, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In animal studies, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been reported to lower blood pressure, improve cardiac function, and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide in lab experiments is its high purity and good yield. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide. One area of interest is the development of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide-based therapeutics for the treatment of inflammatory and cardiovascular diseases. Another area of interest is the investigation of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide's potential neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide involves the reaction of 2-bromo-1-(phenylthio)pyridine with sodium hydrosulfide in the presence of a palladium catalyst. The resulting product is then oxidized with hydrogen peroxide to yield 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide. This method has been reported to yield 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide in high purity and good yield.

Scientific Research Applications

2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been studied for its potential therapeutic properties in various scientific fields. In medicinal chemistry, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been investigated for its anti-inflammatory and anti-cancer activities. In pharmacology, 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has been studied for its effects on the cardiovascular system, including its ability to lower blood pressure and improve cardiac function. 2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide has also been investigated for its neuroprotective properties in neuroscience research.

properties

CAS RN

60263-93-6

Product Name

2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

1-oxido-2-(1-phenylethylsulfanyl)pyridin-1-ium

InChI

InChI=1S/C13H13NOS/c1-11(12-7-3-2-4-8-12)16-13-9-5-6-10-14(13)15/h2-11H,1H3

InChI Key

QSVIPYGDCKFOHI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-]

Canonical SMILES

CC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-]

solubility

34.7 [ug/mL]

Origin of Product

United States

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